molecular formula C18H25N5O5S B2654517 2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1105212-73-4

2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2654517
CAS No.: 1105212-73-4
M. Wt: 423.49
InChI Key: IYBBBRHFWXVOSN-UHFFFAOYSA-N
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Description

2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide is a potent and selective small molecule inhibitor investigated for its role in oncology research, particularly in targeting hematologic malignancies. Its primary mechanism of action involves the potent inhibition of Pim kinases, a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and therapy resistance. By suppressing Pim kinase activity , this compound promotes the apoptosis of cancer cells and can sensitize them to other chemotherapeutic agents. Research has specifically highlighted its potential in models of acute myeloid leukemia (AML) and multiple myeloma, where Pim kinases contribute to disease progression. Its optimized structure, featuring a methanesulfonylpiperidine moiety, enhances pharmacokinetic properties and target engagement , making it a valuable chemical probe for studying Pim-dependent signaling pathways and evaluating combination treatment strategies in preclinical studies. This reagent is essential for researchers dissecting the molecular drivers of cancer and developing novel therapeutic interventions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5S/c1-21-17(13-7-6-10-22(11-13)29(3,26)27)20-23(18(21)25)12-16(24)19-14-8-4-5-9-15(14)28-2/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBBBRHFWXVOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NC2=CC=CC=C2OC)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the methanesulfonylpiperidine intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(1-Methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Activity Trends

Key structural analogs include:

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): These derivatives exhibit anti-exudative activity (e.g., 63–77% inhibition at 10 mg/kg) comparable to diclofenac sodium (8 mg/kg) in rodent models. The furan substituent contributes to enhanced solubility but may reduce metabolic stability compared to the methanesulfonylpiperidine group in the target compound .

N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamides (): These compounds act as lipoxygenase inhibitors (IC50: 1.2–4.8 µM), with the 2-methoxyphenyl group critical for enzyme binding.

N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ():

  • These derivatives show antimicrobial activity (MIC: 6.25–25 µg/mL against S. aureus and E. coli). The pyrazole substituent enhances microbial membrane disruption, a feature absent in the target compound’s methanesulfonylpiperidine group .

Pharmacological and Physicochemical Comparison

Parameter Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Structure 1,2,4-Triazol-5-one 1,2,4-Triazole 1,3,4-Oxadiazole 1,2,4-Triazole
Key Substituent Methanesulfonylpiperidine Furan 5-Chloro-2-methoxyphenyl Pyrazole
Biological Activity Inferred anti-inflammatory/antimicrobial Anti-exudative (63–77%) Lipoxygenase inhibition Antimicrobial (MIC: 6.25–25 µg/mL)
Metabolic Stability High (sulfonyl group) Moderate Moderate Low
Lipophilicity (LogP) Estimated 2.1–2.5 1.8–2.0 2.3–2.7 1.5–1.9

Key Findings from Comparative Studies

  • The methanesulfonylpiperidine group in the target compound likely enhances blood-brain barrier penetration compared to furan or pyrazole substituents, based on sulfonamide pharmacokinetic profiles .
  • The 2-methoxyphenyl group, shared with Analog 2, correlates with anti-inflammatory efficacy but may increase hepatotoxicity risks in high doses .
  • Triazol-5-one derivatives generally exhibit superior thermal stability over oxadiazole analogs, as shown in crystallographic studies using SHELXL refinement .

Biological Activity

The compound 2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide is a triazole derivative with potential pharmacological applications. Its unique structure comprises a piperidine ring, a triazole moiety, and an acetamide functional group, which may contribute to its biological activity.

  • Molecular Formula: C19H26N4O4S
  • Molecular Weight: 423.49 g/mol
  • CAS Number: 1105212-73-4

The biological activity of this compound is hypothesized to arise from its structural components. The triazole ring is known to interact with biological targets through hydrogen bonding and coordination with metal ions in enzymatic processes. Similar compounds have demonstrated the ability to inhibit enzymes involved in cellular signaling pathways, which could lead to therapeutic effects against various diseases.

Cytotoxicity Assays

Cytotoxicity assays have been conducted using the MTT assay method to evaluate the compound's effects on cell viability. In these studies, the compound was tested at varying concentrations (0.19–100 μM) over a 72-hour exposure period. Results indicated a dose-dependent decrease in cell viability, suggesting potential antitumor activity.

Concentration (μM)Cell Viability (%)
0.1998
185
1065
5030
10010

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary findings suggest that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Case Studies and Research Findings

Recent studies have focused on triazole derivatives due to their diverse biological activities. For instance, research highlighted that compounds similar to the one discussed showed promising results as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a critical target in immuno-oncology. The screening of a library of compounds led to the identification of several candidates with potent inhibitory activity against IDO1.

In another study, triazole-fused compounds demonstrated significant antifungal activities against strains such as Candida albicans and Aspergillus fumigatus, with MIC values indicating strong efficacy.

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